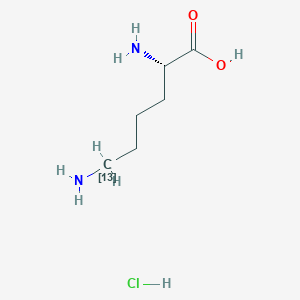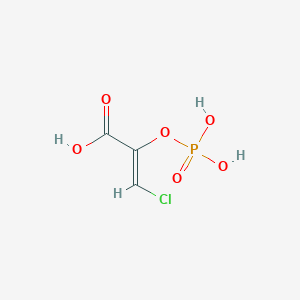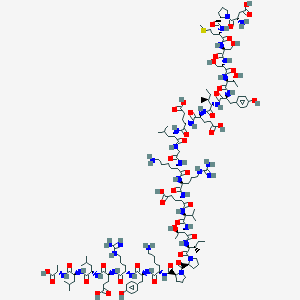
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine, also known as BF-8 or BFBP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor activity. 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been shown to inhibit the reuptake of dopamine and norepinephrine, which could lead to an increase in their levels in the brain. 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has also been shown to have an effect on the activity of certain receptors, including the dopamine D2 receptor and the α2-adrenergic receptor.
Efectos Bioquímicos Y Fisiológicos
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been shown to have a range of biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the brain, an increase in heart rate and blood pressure, and an increase in locomotor activity. 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has also been shown to have an effect on the release of other neurotransmitters, including serotonin and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors. However, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine also has some limitations, including its relatively short half-life and potential for toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine, including the development of new compounds based on 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine for use in drug discovery, further investigation of its mechanism of action, and exploration of its potential therapeutic applications in the treatment of neurological disorders and other conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine and to determine its safety and toxicity profile.
Métodos De Síntesis
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine involves a multi-step process that begins with the reaction of 4-fluorobenzyl bromide with 4-fluorobenzyl magnesium chloride to form 4,4-bis(4-fluorophenyl)butylmagnesium bromide. The resulting compound is then reacted with 2-hydroxy-3-(2-methoxyphenylthio)propyl chloride to form the intermediate product, which is further reacted with piperazine to yield the final product, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine.
Aplicaciones Científicas De Investigación
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been found to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been shown to have an effect on the release of dopamine and norepinephrine, which could lead to potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In pharmacology, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been shown to have an effect on the activity of certain receptors, which could lead to potential applications in drug discovery. In medicinal chemistry, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Propiedades
Número CAS |
143759-90-4 |
|---|---|
Nombre del producto |
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine |
Fórmula molecular |
C30H36F2N2O2S |
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(2-methoxyphenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C30H36F2N2O2S/c1-36-29-6-2-3-7-30(29)37-22-27(35)21-34-19-17-33(18-20-34)16-4-5-28(23-8-12-25(31)13-9-23)24-10-14-26(32)15-11-24/h2-3,6-15,27-28,35H,4-5,16-22H2,1H3 |
Clave InChI |
ZRWPBIPRZYXOBN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1SCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |
SMILES canónico |
COC1=CC=CC=C1SCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |
Sinónimos |
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((2-metho xyphenyl)thio)methyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)

![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)

![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)

![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)






